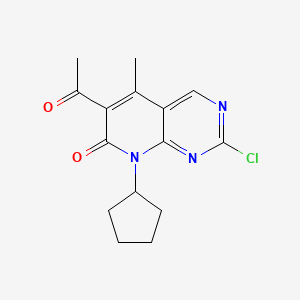
1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom, a nitro group, and a methylthio group in the compound’s structure suggests potential unique properties and applications.
Vorbereitungsmethoden
The synthesis of 1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- can be achieved through various synthetic routes. One common method involves the fluorination of an indole precursor followed by the introduction of the nitro and methylthio groups. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products: The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the reaction type.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methylthio group may contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- can be compared with other similar compounds, such as:
7-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one: This compound also contains a fluorine atom and an indole core but differs in the presence of a dimethyl group and an oxo group instead of a nitro and methylthio group.
7-fluoro-3-methylindoline: This compound lacks the nitro and methylthio groups, making it less complex and potentially less biologically active.
7-fluoro-2,3-dihydro-3,3-dimethyl-1H-Indole: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
The uniqueness of 1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9FN2O2S |
|---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
7-fluoro-3-methylsulfanyl-4-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H9FN2O2S/c1-15-7-4-11-9-5(10)2-3-6(8(7)9)12(13)14/h2-3,7,11H,4H2,1H3 |
InChI-Schlüssel |
AOVVDHIIWQBGDC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1CNC2=C(C=CC(=C12)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Propanol, 2-[(tetrahydro-2H-pyran-2-YL)oxy]-, 4-methylbenzenesulfonate, (2S)-](/img/structure/B12104461.png)

![(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B12104477.png)
![11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid](/img/structure/B12104480.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12104504.png)



![5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B12104517.png)


